![molecular formula C9H12N4O6 B6275563 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one CAS No. 69100-02-3](/img/no-structure.png)

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

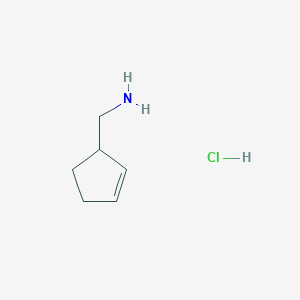

The compound “4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one” is a complex organic molecule. It is a derivative of pyrimidine, a nitrogenous base found in DNA and RNA . The compound has a molecular weight of 353.12 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and kept at room temperature .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a ribose sugar, which is characteristic of nucleosides . The InChI code for this compound is "1S/C9H12IN3O4/c10-4-2-13 (9 (16)12-8 (4)11)7-1-5 (15)6 (3-14)17-7/h2,5-7,14-15H,1,3H2, (H2,11,12,16)/t5-,6+,7+/m0/s1" .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 353.12 . It should be stored in a dark place, sealed in dry conditions, and kept at room temperature . The InChI code for this compound is "1S/C9H12IN3O4/c10-4-2-13 (9 (16)12-8 (4)11)7-1-5 (15)6 (3-14)17-7/h2,5-7,14-15H,1,3H2, (H2,11,12,16)/t5-,6+,7+/m0/s1" .Scientific Research Applications

Leukemia Chemotherapy

Cytarabine is primarily used in the treatment of acute myeloid leukemia (AML) . It works by interfering with DNA synthesis, causing cell death in rapidly dividing cancer cells. Its effectiveness in inducing remission in AML patients has made it a cornerstone in chemotherapeutic regimens.

Antimetabolic Studies

As an antimetabolic agent, Cytarabine is used to study the metabolic pathways of cancer cells . Researchers use it to understand how cancer cells metabolize nutrients differently from normal cells, which is crucial for developing targeted therapies.

Antiviral Research

Cytarabine has antiviral properties due to its ability to inhibit DNA and RNA synthesis. It’s used in the study of various viral infections to understand how it can prevent the replication of viral genetic material .

Immunology

In immunology, Cytarabine serves as an immunosuppressant. It’s used to study the immune response in conditions where the immune system is overactive, such as autoimmune diseases .

Apoptosis Mechanisms

Cytarabine can induce apoptosis, or programmed cell death, in leukemic cells. At nanomolar concentrations, it has been observed to trigger mitochondrial apoptosis through the upregulation of Bcl-2 family members . This application is vital for understanding how to selectively induce death in cancer cells.

Resistance Mechanisms

Understanding resistance to chemotherapy is crucial for improving treatment outcomes. Cytarabine is used in laboratory studies to explore the mechanisms by which cancer cells develop resistance to chemotherapeutic agents .

Neurological Research

Interestingly, Cytarabine can also induce neuronal cell death. It’s used in neurological research to study the effects of chemotherapy on the nervous system and to understand the mechanisms of drug-induced neurotoxicity .

DNA Damage Response

Cytarabine is instrumental in studying the DNA damage response in cells. It can induce γ-H2AX phosphorylation in histones, a marker of DNA damage, even in the absence of double-stranded DNA breaks . This helps in understanding the cellular response to DNA damage and the repair mechanisms involved.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4,5-trihydroxytoluene", "2-deoxy-D-ribose", "urea", "nitric acid", "sodium hydroxide", "acetic anhydride", "ammonium chloride", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Protection of the 2,4,5-trihydroxytoluene with acetic anhydride to form 2,4,5-triacetoxytoluene", "Step 2: Nitration of 2,4,5-triacetoxytoluene with nitric acid to form 2,4,5-triacetoxy-3-nitrotoluene", "Step 3: Hydrolysis of 2,4,5-triacetoxy-3-nitrotoluene with sodium hydroxide to form 2,4,5-trihydroxy-3-nitrotoluene", "Step 4: Protection of the 2,4,5-trihydroxy-3-nitrotoluene with acetic anhydride to form 2,4,5-triacetoxy-3-nitrobenzyl alcohol", "Step 5: Reduction of 2,4,5-triacetoxy-3-nitrobenzyl alcohol with sodium borohydride to form 2,4,5-triacetoxy-3-aminobenzyl alcohol", "Step 6: Cyclization of 2,4,5-triacetoxy-3-aminobenzyl alcohol with urea to form 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one", "Step 7: Deprotection of the 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one with ammonium chloride and sodium bicarbonate to form the final product" ] } | |

CAS RN |

69100-02-3 |

Molecular Formula |

C9H12N4O6 |

Molecular Weight |

272.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.